molecular formula C25H20ClN3O2 B11649823 (2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

(2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

Cat. No.: B11649823
M. Wt: 429.9 g/mol
InChI Key: SHMNEHWVGAZIHH-CPNJWEJPSA-N
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Description

The compound (2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide is a synthetic organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide typically involves several key steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the 2-Chlorobenzyl Group: The indole derivative is then alkylated with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Cyano Group: The cyano group is introduced through a Knoevenagel condensation reaction between the indole derivative and malononitrile in the presence of a base like piperidine.

    Amidation: The final step involves the reaction of the cyano compound with furan-2-ylmethylamine under appropriate conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the indole and furan rings.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study the interactions of indole derivatives with biological targets. Its structural similarity to natural indole compounds could make it useful in exploring enzyme-substrate interactions and receptor binding studies.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The presence of the indole core, a common motif in many bioactive molecules, suggests that this compound could exhibit pharmacological activity, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole core could mimic natural substrates or inhibitors, while the cyano and amide groups could form hydrogen bonds or other interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
  • (2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-3-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide stands out due to the presence of the furan ring, which can impart unique electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles.

Properties

Molecular Formula

C25H20ClN3O2

Molecular Weight

429.9 g/mol

IUPAC Name

(E)-3-[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C25H20ClN3O2/c1-17-22(13-19(14-27)25(30)28-15-20-8-6-12-31-20)21-9-3-5-11-24(21)29(17)16-18-7-2-4-10-23(18)26/h2-13H,15-16H2,1H3,(H,28,30)/b19-13+

InChI Key

SHMNEHWVGAZIHH-CPNJWEJPSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C=C(\C#N)/C(=O)NCC4=CC=CO4

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C=C(C#N)C(=O)NCC4=CC=CO4

Origin of Product

United States

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